N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide
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Description
“N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, could potentially be relevant to “this compound”. This rearrangement is catalyzed by acids and bases and is accelerated by heat or light .Scientific Research Applications
Radioligand Development for PET Imaging
Research has led to the synthesis of novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, demonstrating the utility of such compounds for studying neurotransmitter systems. Fujinaga et al. (2012) designed ligands with high in vitro binding affinity for mGluR1, showcasing their potential for imaging brain mGluR1 using PET studies in rats, indicating successful brain uptake and distribution patterns aligning with mGluR1's reported distribution, highlighting their relevance in neuroscience research (Fujinaga et al., 2012).
Study of Neurotransmitter Systems
Another significant application is in the study of the serotonergic neurotransmission system. For example, [18F]p-MPPF, a radiolabeled antagonist, has been utilized to study the 5-HT1A receptors with PET, contributing valuable insights into the serotonergic system's functioning in various animal models and humans. This work supports the development of targeted therapies for disorders associated with this system (Plenevaux et al., 2000).
Anticancer Activity
In the realm of cancer research, derivatives of pyrimidine, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, have shown promising anticancer activity. These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines, displaying significant inhibitory effects. This suggests their potential as leads for the development of new anticancer drugs, further highlighting the versatile applications of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide derivatives in medicinal chemistry (Huang et al., 2020).
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-24-15-8-4-2-6-13(15)17(23)22-12-10-20-18(21-11-12)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNDXNKVDMDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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